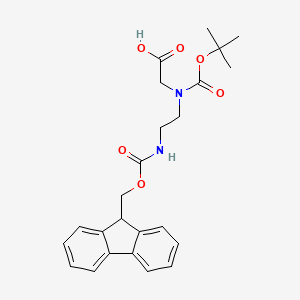

![molecular formula C28H26N4O5 B2449885 N-benzyl-1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 902161-98-2](/img/no-structure.png)

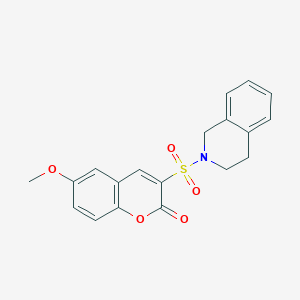

N-benzyl-1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule with several functional groups, including an amide, a carboxamide, and a tetrahydroquinazoline group. It also contains a methoxyphenyl group and a prop-2-en-1-yl group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrahydroquinazoline ring, which is a type of heterocyclic ring, would likely play a significant role in its three-dimensional structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amide and carboxamide groups might be involved in reactions with acids or bases, and the double bond in the prop-2-en-1-yl group could potentially undergo addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide and carboxamide could affect its solubility in different solvents .Scientific Research Applications

Synthesis Methods

The synthesis of compounds related to N-benzyl-1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves various methods. For example, a practical method was developed for synthesizing an orally active CCR5 antagonist, which includes esterification and an intramolecular Claisen type reaction, followed by a Suzuki−Miyaura reaction and hydrolysis (Ikemoto et al., 2005). Another synthesis method involves the reaction of methyl anthranilate with oxadiazolinones or oxadiazoline-thiones, producing substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides (Chau et al., 1982).

Biological Activity and Applications

These compounds exhibit significant biological activities. A study presented the I2/TBHP mediated domino synthesis of N-phenyl benzamides derivatives and screened them for cytotoxicity against various cancer cell lines, showing promising results (Soda et al., 2022). Furthermore, the preparation and structure analysis of compounds like 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide demonstrated distinct effective inhibition on the proliferation of cancer cell lines (Lu et al., 2017).

Structural Analysis

Crystal structure and biological activity of related compounds have also been a subject of study. For instance, the crystal structure and biological activity of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, a molecule with antiproliferative activity, were determined (Lu et al., 2021).

Safety and Hazards

Future Directions

properties

CAS RN |

902161-98-2 |

|---|---|

Molecular Formula |

C28H26N4O5 |

Molecular Weight |

498.539 |

IUPAC Name |

N-benzyl-1-[2-(4-methoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide |

InChI |

InChI=1S/C28H26N4O5/c1-3-15-31-27(35)23-14-9-20(26(34)29-17-19-7-5-4-6-8-19)16-24(23)32(28(31)36)18-25(33)30-21-10-12-22(37-2)13-11-21/h3-14,16H,1,15,17-18H2,2H3,(H,29,34)(H,30,33) |

InChI Key |

MUJUTDQZUAWTEL-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)NC(=O)CN2C3=C(C=CC(=C3)C(=O)NCC4=CC=CC=C4)C(=O)N(C2=O)CC=C |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

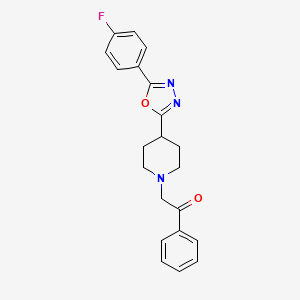

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B2449802.png)

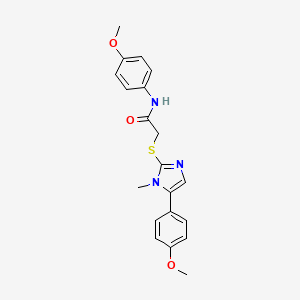

![3-chloro-2-[2-(2-propynylsulfanyl)-1H-imidazol-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2449806.png)

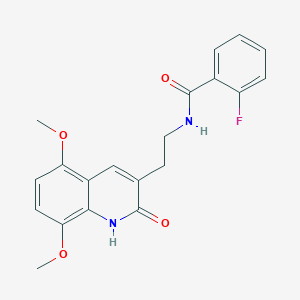

![2-(2-(Methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2449814.png)

![2-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]-N~1~-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2449815.png)

![3-(2,4-dimethoxyphenyl)-1-(3,3-dimethyl-2-oxobutyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2449819.png)

![4-ethoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2449823.png)